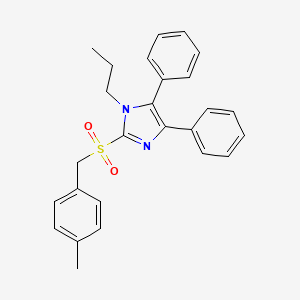
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, making it a promising candidate for drug development.
作用機序
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide works by binding to the active site of its target enzyme or protein, inhibiting its activity. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide inhibits the activity of CFTR by binding to its nucleotide-binding domains, preventing the transport of chloride ions across the cell membrane. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide also inhibits the activity of the proteasome by binding to its active site, preventing the degradation of proteins within the cell.
Biochemical and physiological effects:
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been found to have a range of biochemical and physiological effects. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been shown to increase the levels of intracellular calcium in cells, which can have a range of downstream effects. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has a number of advantages for lab experiments, including its small size and high potency. However, it can also be difficult to work with due to its low solubility in water and other solvents. Additionally, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide. For example, further studies could investigate its potential as an anti-cancer agent, or its effectiveness in treating other diseases such as cystic fibrosis. Additionally, researchers could explore ways to improve the solubility and toxicity profile of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, making it more suitable for use in a wider range of experiments. Finally, studies could investigate the potential of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide as a tool for understanding the mechanisms of various enzymes and proteins, which could have implications for drug development in a range of fields.
合成法
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide involves a multi-step process that includes the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-fluoro-4-methylbenzoyl chloride. This is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine to form N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide.
科学的研究の応用
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR), the proteasome, and the mitogen-activated protein kinase (MAPK) pathway. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been shown to have potential as an anti-cancer agent.
特性
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9-4-5-10(11(14)6-9)12(17)16-13(2,7-15)8-18-3/h4-6H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKDPOXKHIYOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)(COC)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

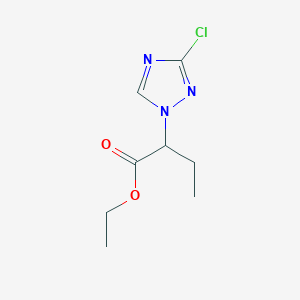
![N-([2,3'-bipyridin]-3-ylmethyl)-2-phenoxypropanamide](/img/structure/B2845341.png)
methanone O-(4-chlorobenzyl)oxime](/img/structure/B2845342.png)
![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)
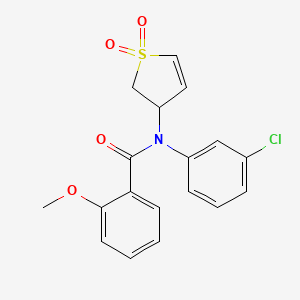
![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)
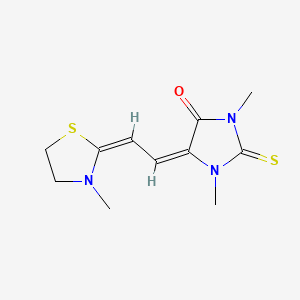

![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)
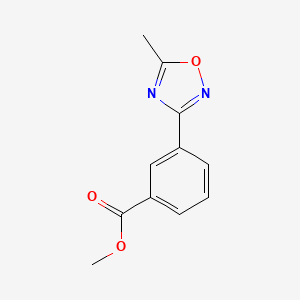
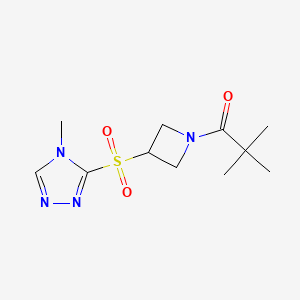
![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)
